REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[CH3:8].C(N(CC)CC)C.[C:18](Cl)(=[O:20])[CH3:19]>C(Cl)(Cl)Cl>[OH:10][CH2:9][C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([NH:1][C:18](=[O:20])[CH3:19])[CH:3]=1
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Name
|
|
Quantity
|
11.3 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1C)CO
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
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|
Quantity
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13.4 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
6.03 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)Cl
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Subsequently, the mixture is stirred at 0° C. over 2 hours
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Duration
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2 h
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Type
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ADDITION
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Details
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The reaction mixture is poured onto water (1 l)
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (2×350 ml)
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Type
|
WASH
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Details
|
The organic phases are washed with brine (350 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CC(=C(C1)NC(C)=O)C
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |